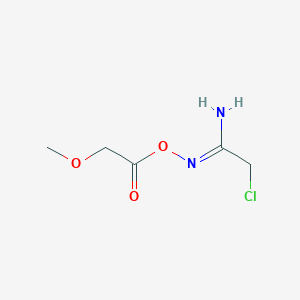

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate

Beschreibung

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate is a synthetic organic compound characterized by a 2-methoxyacetate backbone substituted with a 1-amino-2-chloroethylidene group. This structure combines a methoxy ester moiety with a chlorinated aminoethylidene group, imparting unique physicochemical and biological properties.

The compound’s reactivity is influenced by the electron-withdrawing chloro group and the nucleophilic amino group, which may facilitate interactions with biological targets or participation in condensation reactions. However, its precise pharmacological or industrial applications remain underexplored in the available literature.

Eigenschaften

IUPAC Name |

[(1-amino-2-chloroethylidene)amino] 2-methoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O3/c1-10-3-5(9)11-8-4(7)2-6/h2-3H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWXGWDONQAUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)ON=C(CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443987-57-2 | |

| Record name | Acetic acid, 2-methoxy-, (2-chloro-1-iminoethyl)azanyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443987-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

The synthesis of (1-Amino-2-chloroethylidene)amino 2-methoxyacetate involves several steps. One common synthetic route includes the reaction of 2-chloro-1-(2-methoxyacetoxy)aminoethen-1-amine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis .

Analyse Chemischer Reaktionen

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate is widely used in scientific research due to its remarkable properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is used in molecular biology studies to investigate biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Amino-2-chloroethylidene)amino 2-methoxyacetate involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 2-methoxyacetate derivatives, highlighting differences in substituents and their implications:

Key Observations:

- Chlorine Substitution: The presence of chlorine in this compound may enhance electrophilicity compared to non-halogenated analogs like 2b or 3b. This could increase reactivity in nucleophilic substitution reactions or improve binding to biological targets (e.g., ion channels) .

- Amino Group Protection: Unlike Boc- or benzyloxycarbonyl-protected derivatives (2b, 3b), the free amino group in the target compound may confer higher solubility in polar solvents but lower stability under acidic conditions .

- Aromatic vs. Aliphatic Substituents: Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride () exhibits aromatic stabilization, whereas the target compound’s aliphatic chloroethylidene group may favor different conformational dynamics .

Spectroscopic and Analytical Data Comparison

Infrared (IR) and mass spectrometry (HRMS) data for selected analogs provide insights into functional group behavior:

- Ester C=O Stretching : All analogs show strong peaks near 1740–1750 cm⁻¹, consistent with ester carbonyl groups. The target compound is expected to exhibit similar behavior.

- Chlorine Effects: Chlorine’s electron-withdrawing nature may shift IR peaks for adjacent groups (e.g., NH2 bending modes) compared to non-chlorinated derivatives .

Biologische Aktivität

Overview

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate is a small molecule with the molecular formula CHClNO and a molecular weight of 180.59 g/mol. Its unique structure and functional groups make it a subject of interest in various biological and chemical research applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is known to influence various biochemical pathways, particularly those involved in cell signaling and metabolism. Its mechanism may involve:

- Inhibition of Enzymes : The compound potentially inhibits key enzymes that regulate cellular processes, leading to altered cellular functions.

- Cell Cycle Modulation : It may induce cell cycle arrest in specific phases, contributing to its antiproliferative effects.

- Apoptotic Pathways : The compound could trigger apoptosis through the activation of intrinsic pathways, thus promoting cell death in malignant cells.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially making it a candidate for cancer therapy.

- Antimicrobial Effects : It has been investigated for its potential antimicrobial properties against various pathogens.

Study on Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant growth inhibition. The compound was tested on several cancer cell lines, including A2780 (ovarian cancer) and HepG2 (hepatocellular carcinoma). The results indicated:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| A2780 | 2.66 | 10.3 |

| HepG2 | 1.73 | 11.3 |

These findings suggest that this compound exhibits a higher potency compared to established chemotherapeutic agents like suberoylanilide hydroxamic acid (SAHA), which had IC50 values of 27.3 µM for A2780 and 19.5 µM for HepG2 .

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to G2/M phase arrest in the cell cycle, indicating its potential role as a cell cycle inhibitor. Additionally, apoptosis assays confirmed an increase in apoptotic cells following treatment, supporting its antitumor mechanism .

Comparison with Similar Compounds

When compared to other compounds with similar structures, this compound shows distinct biological profiles due to its specific functional groups:

| Compound Name | Antitumor Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Cell cycle arrest, apoptosis |

| Suberoylanilide hydroxamic acid | Moderate | HDAC inhibition |

| Other amidine derivatives | Variable | Diverse mechanisms depending on structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.